![molecular formula C14H19ClN2O4 B3043666 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide CAS No. 898404-71-2](/img/structure/B3043666.png)
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide
Overview
Description
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as Boc-Pro-NHOH, and it is a derivative of propanamide. The chemical structure of Boc-Pro-NHOH consists of a Boc-protected amino group, a hydroxyl group, and a 4-chlorophenyl group.
Scientific Research Applications
Asymmetric Synthesis Applications
- Asymmetric Synthesis of Amino Acids : The compound has been utilized in the asymmetric synthesis of amino acids. For instance, N-hydroxyamino-acid derivatives, which can be converted into various amino acids and N-Boc-amino acids, were synthesized using related compounds (Oppolzer, Tamura & Deerberg, 1992).
Building Blocks in Polymer and Medicinal Chemistry
- Precursor for Chiral Monomers : Derivatives of L-glutamic acid and L-alanine, including N-Boc-protected compounds, have been used as building blocks for synthesizing chiral monomer precursors in stereoregular polyamides (Gómez, Orgueira & Varela, 2003).
Synthesis of Novel Amino Acids
- Synthesis of Fluorinated Amino Acids : The N-Boc protection strategy is employed in the synthesis of novel amino acids, such as fluorinated prolines, indicating its utility in introducing new functionalities into amino acids (Demange, Cluzeau, Ménez & Dugave, 2001).
Synthesis of Enantiomers
- Enantiomeric Phosphonates : The compound is used in synthesizing enantiomers of phosphonic acids, demonstrating its role in creating compounds with specific stereochemistry (Lebelt, Głowacka & Piotrowska, 2022).
Novel Synthetic Pathways
- Novel Pathways in Medicinal Chemistry : It serves as a key intermediate in innovative synthetic pathways, such as the synthesis of cyclic fluorinated beta-amino acids, which are valuable in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald & de Kimpe, 2009).
properties
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBZZOMENOXHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.